molecular formula C11H11NO7 B13702760 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid

3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13702760
M. Wt: 269.21 g/mol
InChI Key: UGKPBLMZXPCXSN-UHFFFAOYSA-N
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Description

3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group substituted with dimethoxy groups, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of hydrazone derivatives and manganese (IV) oxide for oxidation . The reaction is carried out in an organic solvent such as chloroform, dimethylformamide (DMF), or dimethylsulfoxide (DMSO), depending on the solubility of the target molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and hydrochloric acid (HCl) for acidification . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo photolysis and release active molecules upon light exposure sets it apart from other similar compounds .

Properties

Molecular Formula

C11H11NO7

Molecular Weight

269.21 g/mol

IUPAC Name

3-(4,5-dimethoxy-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H11NO7/c1-18-9-4-6(3-8(13)11(14)15)7(12(16)17)5-10(9)19-2/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

UGKPBLMZXPCXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

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